Einecs 308-460-7

Description

Contextualization within Amine-Alcohol and Long-Chain Organic Chemistry

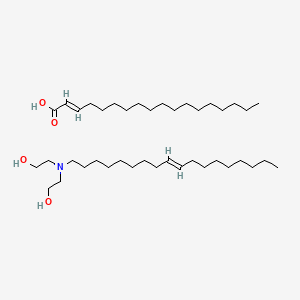

2,2'-(9-Octadecenylimino)bisethanol is structurally characterized by a long oleyl (9-octadecenyl) chain, which is an unsaturated C18 alkyl group, attached to a diethanolamine (B148213) head. This places it within the family of amine-alcohols and long-chain organic compounds. lookchem.comcymitquimica.com The presence of both a hydrophobic long alkyl chain and hydrophilic diethanolamine group gives the molecule an amphiphilic nature. cymitquimica.cominnospk.com This dual characteristic is central to its function as a surfactant, a surface-active agent that reduces the surface tension between immiscible substances like oil and water. innospk.com

The molecule's long carbon chain is derived from oleic acid, a common fatty acid, highlighting its connection to lipid chemistry. The tertiary amine and two hydroxyl (-OH) groups contribute to its chemical reactivity and physical properties, such as its ability to form hydrogen bonds. lookchem.com The imine functional group and the presence of both hydroxyl and amine functionalities allow for a range of potential chemical modifications and applications. cymitquimica.com

Overview of Scholarly Investigations and Research Trajectories

Scholarly investigations into 2,2'-(9-Octadecenylimino)bisethanol have explored its utility across various industrial and scientific domains. A significant area of research focuses on its application as a cationic surfactant. guidechem.comcymitquimica.cominnospk.com Cationic surfactants, like this compound, are noted for their antistatic, softening, and, in some cases, bactericidal properties. guidechem.com

Research has demonstrated its effectiveness as an emulsifying, dispersing, and solubilizing agent. alfa-chemistry.cominnospk.com These properties have led to its use in a wide array of products, including washing and cleaning agents, lubricants, greases, polishes, waxes, and cosmetics. europa.eunih.gov In the cosmetics industry, it is valued for its emulsifying properties. nih.gov

A notable research trajectory is its use as a key intermediate in the synthesis of high-chroma, high-brightness pearlescent pigments. lookchem.comchemicalbook.com Its unique molecular structure is reported to enhance the color characteristics and brightness of these pigments. lookchem.com

Furthermore, some studies have investigated its potential in pharmaceutical formulations as a penetration enhancer for hydrophobic drugs across the skin, with research suggesting it exhibits minimal irritation. cymitquimica.cominnospk.com Its ability to enhance the permeability of cationic substances while reducing their irritancy has also been a subject of study. cymitquimica.com More recent research has explored its use in the microwave-assisted synthesis of nano-crystalline quantum dots. alfa-chemistry.com The synthesis of 2,2'-(9-Octadecenylimino)bisethanol itself has been a subject of study, with methods involving the reaction of diethanolamine with 1-bromo-9-octadecene. guidechem.comchembk.com This line of research is partly driven by the desire to increase the value of diethanolamine, a surplus petrochemical intermediate. guidechem.comchembk.com

Chemical Compound Information

| Compound Name |

| 2,2'-(9-Octadecenylimino)bisethanol |

| Diethanolamine |

| 1-bromo-9-octadecene |

| Bis(2-Hydroxyethyl)Oleylamine |

| Oleic acid |

| Zinc acetylacetonate |

| Tungsten acetate |

| Thiourea |

| Nano-crystalline Zn1-xWxS quantum dots |

Physicochemical Properties of 2,2'-(9-Octadecenylimino)bisethanol

| Property | Value | Source |

| Molecular Formula | C22H45NO2 | guidechem.comchembk.comalfa-chemistry.comcymitquimica.comcymitquimica.comalfa-chemistry.comechemi.comchemicalbook.comlookchem.cominnospk.com |

| Molecular Weight | 355.6 g/mol | nih.govalfa-chemistry.comcymitquimica.comchemicalbook.com |

| Appearance | Light yellow viscous liquid / Clear Liquid | guidechem.comchembk.comcymitquimica.cominnospk.com |

| Boiling Point | 480.5°C at 760 mmHg | lookchem.comlookchem.cominnospk.com |

| Density | 0.917 g/cm³ | lookchem.comlookchem.cominnospk.com |

| Flash Point | 202.6°C | lookchem.comechemi.comlookchem.cominnospk.com |

| Water Solubility | 5.9 mg/L at 23°C | lookchem.comchembk.comchemicalbook.comlookchem.com |

| Vapor Pressure | 3E-11 mmHg at 25°C | lookchem.comechemi.comlookchem.cominnospk.com |

| Refractive Index | 1.4730 (589.3 nm 20℃) | lookchem.comchembk.comchemicalbook.comlookchem.com |

| pKa | 14.41±0.10 (Predicted) | lookchem.comchembk.comchemicalbook.comlookchem.com |

Properties

CAS No. |

98072-11-8 |

|---|---|

Molecular Formula |

C22H45NO2.C18H34O2 C40H79NO4 |

Molecular Weight |

638.1 g/mol |

IUPAC Name |

2-[2-hydroxyethyl-[(E)-octadec-9-enyl]amino]ethanol;(E)-octadec-2-enoic acid |

InChI |

InChI=1S/C22H45NO2.C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,24-25H,2-8,11-22H2,1H3;16-17H,2-15H2,1H3,(H,19,20)/b10-9+;17-16+ |

InChI Key |

CUZODBVKBYQDFC-AZIIZGGOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C(=O)O.CCCCCCCC/C=C/CCCCCCCCN(CCO)CCO |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(=O)O.CCCCCCCCC=CCCCCCCCCN(CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,2 9 Octadecenylimino Bisethanol

Established Synthetic Pathways

The primary and most well-documented routes for the synthesis of 2,2'-(9-Octadecenylimino)bisethanol involve the direct coupling of an oleyl derivative with diethanolamine (B148213). This approach is favored for its straightforwardness and the ready availability of the precursor materials.

Amination Reactions Involving Oleyl Derivatives and Diethanolamine Precursors

The fundamental reaction for the synthesis of 2,2'-(9-Octadecenylimino)bisethanol is the N-alkylation of diethanolamine with a suitable oleyl-containing electrophile. A common method involves the use of 1-bromo-9-octadecene as the oleyl derivative. In this reaction, the nitrogen atom of diethanolamine acts as a nucleophile, displacing the bromide to form the desired tertiary amine.

One documented experimental procedure involves reacting 1-bromo-9-octadecene with diethanolamine in the presence of a base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed as a byproduct. The reaction is typically carried out in a solvent, with both aqueous and organic media being viable options. For instance, the reaction can be conducted under reflux conditions in water, with the gradual addition of a sodium bicarbonate solution. Alternatively, anhydrous conditions using a solvent like ethanol (B145695) with a solid base such as anhydrous sodium carbonate are also effective.

Another prevalent synthetic approach is the direct amidation of oleic acid with diethanolamine, often facilitated by a catalyst. This method can be performed under solvent-free conditions, where an excess of diethanolamine can also serve as the reaction solvent. Enzymatic catalysis, for example, using an immobile lipase (B570770), has been explored to promote this reaction under milder conditions.

Optimization of Reaction Conditions and Yields (e.g., solvent effects, temperature, stoichiometry)

The efficiency and yield of the synthesis of 2,2'-(9-Octadecenylimino)bisethanol are highly dependent on the careful optimization of several reaction parameters.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and product purity. In the amination of alkyl halides, polar aprotic solvents like DMF and THF are commonly used. For the reaction of 1-bromo-9-octadecene with diethanolamine, both water and ethanol have been successfully employed. Solvent-free systems are also an option, particularly in the enzymatic synthesis from oleic acid, which can be more environmentally friendly.

Temperature: Temperature is a critical factor affecting the kinetics of the amination reaction. While some nucleophilic substitutions can occur at room temperature, for less reactive starting materials, elevated temperatures, often at the reflux point of the solvent, are necessary to achieve a reasonable reaction rate. For example, a reaction temperature of 80°C has been reported for the synthesis using 1-bromo-9-octadecene and diethanolamine in ethanol. In enzymatic syntheses, the optimal temperature is dictated by the thermal stability and activity of the specific lipase used, with temperatures around 70°C being reported.

Stoichiometry: The molar ratio of the reactants plays a crucial role in maximizing the yield of the desired product and minimizing side reactions. In the reaction of 1-bromo-9-octadecene with diethanolamine, a molar excess of diethanolamine is often used to drive the reaction to completion and to act as a base to neutralize the acid byproduct. For instance, a molar ratio of 0.02 mol of 1-bromo-9-octadecene to 0.05 mol of diethanolamine has been documented. In enzymatic syntheses of oleoyl-diethanolamide, a significant excess of diethanolamine (a molar ratio of 7:1 to oleic acid) has been shown to be optimal, with the excess amine also functioning as the solvent. researchgate.net

Table 1: Illustrative Optimization Parameters for the Synthesis of N-Oleyl Diethanolamine Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Oleyl Derivative | 1-Bromo-9-octadecene | Oleic Acid | Oleic Acid |

| Amine | Diethanolamine | Diethanolamine | Diethanolamine |

| Catalyst/Base | Sodium Bicarbonate | Immobilized Lipase | None (thermal) |

| Solvent | Water | Solvent-free | Excess Diethanolamine |

| Temperature | Reflux | 70°C | 140°C |

| Reactant Ratio (Oleyl:Amine) | 1:2.5 | 1:7 | 1:3 |

| Reaction Time | 10 hours | 24 hours | 2 hours |

| Reported Yield | - | 61.35% conversion | - |

Note: This table is a composite illustration based on reported syntheses of 2,2'-(9-Octadecenylimino)bisethanol and its amide analog, oleoyl-diethanolamide. Specific yields for all conditions are not always available in the literature.

Synthesis of Structural Analogs and Homologs

The versatile synthetic pathways to 2,2'-(9-Octadecenylimino)bisethanol also lend themselves to the creation of a wide array of structural analogs and homologs. By systematically modifying different parts of the molecule, compounds with fine-tuned physicochemical properties can be obtained.

Systematic Modifications of the Alkyl Chain (e.g., degree of saturation, chain length)

A primary strategy for creating structural analogs involves altering the long alkyl chain.

Degree of Saturation: The introduction of a saturated alkyl chain in place of the oleyl group (9-octadecenyl) would yield 2,2'-(stearylimino)bisethanol. This can be achieved by starting with a saturated C18 halide, such as 1-bromooctadecane, in the amination reaction with diethanolamine. The absence of the double bond in the alkyl chain is expected to influence the compound's physical properties, such as its melting point and fluidity.

Chain Length: The synthesis of homologs with varying alkyl chain lengths is readily achievable by employing alkyl halides of different carbon counts. For example, using 1-bromododecane (B92323) or 1-bromohexadecane (B154569) would result in N-lauryl- or N-palmityl-diethanolamine, respectively. The length of the alkyl chain is a key determinant of the surfactant properties of these molecules, including their hydrophobicity and surface activity. Generally, as the alkyl chain length increases, the potential for skin irritation decreases.

Table 2: Examples of Alkyl Chain Modifications in N-Alkyl-N,N-bis(2-hydroxyethyl)amines

| Alkyl Halide Precursor | Resulting Alkyl Group | Name of Analog |

| 1-Bromododecane | Dodecyl (C12) | 2,2'-(Dodecylimino)bisethanol |

| 1-Bromohexadecane | Hexadecyl (C16) | 2,2'-(Hexadecylimino)bisethanol |

| 1-Bromooctadecane | Octadecyl (C18) | 2,2'-(Octadecylimino)bisethanol |

Variations in the Amine and Hydroxyl Moieties

Modifications to the hydrophilic head of the molecule can also be systematically introduced.

Amine Moiety: While the core structure contains a tertiary amine, it is conceivable to synthesize secondary amine analogs, although this would require a different synthetic strategy, likely involving protecting groups.

Hydroxyl Moieties: The two hydroxyl groups can be chemically altered. For instance, they can undergo esterification with carboxylic acids to produce ester derivatives. The nature of the acyl group introduced would then add another layer of tunability to the molecule's properties. It is also possible to replace one or both of the ethanol moieties with other hydroxyalkyl groups, such as propanolamine, by starting with the corresponding amino alcohol. For example, reacting an oleyl derivative with N-(2-hydroxyethyl)-N-(2-hydroxypropyl)amine would yield an analog with mixed hydroxyl side chains.

Controlled Ethoxylation and Alkoxylation for Tailored Properties

A powerful method for modifying the properties of 2,2'-(9-Octadecenylimino)bisethanol is through further alkoxylation of the hydroxyl groups.

Ethoxylation: This process involves the reaction of the hydroxyl groups with ethylene (B1197577) oxide, typically under basic catalysis (e.g., KOH), to form poly(ethylene glycol) ether chains. The length of these chains can be controlled by the stoichiometry of the ethylene oxide used. This reaction is highly exothermic and requires careful temperature and pressure control. The ethoxylation temperature is generally maintained between 100-130°C. google.com The addition of ethoxy units significantly increases the hydrophilicity of the molecule, which can be used to precisely tailor its surfactant properties, such as its solubility in water and its emulsifying capabilities. The distribution of the ethoxy units can be influenced by the choice of catalyst, with certain catalysts promoting a "peaked" distribution where the homologs are concentrated around a specific degree of ethoxylation. researchgate.net

Alkoxylation: In a similar fashion, other alkylene oxides, such as propylene (B89431) oxide, can be used to introduce different alkoxy units. This allows for even greater control over the final properties of the surfactant, as the introduction of propylene oxide units can alter the solubility and foaming characteristics of the molecule.

Mechanistic Insights into Synthesis Reactions

The synthesis of 2,2'-(9-Octadecenylimino)bisethanol, a tertiary amine with two hydroxyethyl (B10761427) groups, is primarily achieved through the ethoxylation of oleylamine (B85491). This process involves the nucleophilic addition of the primary amine to ethylene oxide. An alternative, though less common, method involves the nucleophilic substitution reaction between a long-chain alkyl halide and diethanolamine. The mechanistic principles of these synthetic routes are detailed below.

Ethoxylation of Oleylamine

Stage 1: Formation of the N-(2-hydroxyethyl) Intermediate

The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbon atoms of the ethylene oxide ring. wikipedia.orgugr.es The nitrogen atom, with its lone pair of electrons, serves as the nucleophile. The ethylene oxide molecule, a strained three-membered ring, is the electrophile. This attack leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate. A rapid proton transfer then occurs, yielding N-(2-hydroxyethyl)oleylamine. This initial addition of one mole of ethylene oxide to the primary amine does not require a catalyst. google.com

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen of oleylamine (R-NH₂) attacks a carbon atom of the ethylene oxide ring.

Step 2: Ring-Opening Simultaneously, the C-O bond of the epoxide breaks, with the electrons moving to the oxygen atom, forming an alkoxide. This creates a zwitterionic intermediate: R-N⁺H₂-CH₂-CH₂-O⁻.

Step 3: Proton Transfer A proton is transferred from the positively charged nitrogen to the negatively charged alkoxide oxygen, resulting in the formation of a stable secondary amine, N-(2-hydroxyethyl)oleylamine.

Stage 2: Formation of the Final Product

The secondary amine formed in the first stage, N-(2-hydroxyethyl)oleylamine, is also nucleophilic. It subsequently reacts with a second molecule of ethylene oxide through the same nucleophilic ring-opening mechanism.

Step 1: Second Nucleophilic Attack The nitrogen atom of N-(2-hydroxyethyl)oleylamine attacks a second ethylene oxide molecule.

Step 2: Second Ring-Opening The epoxide ring opens, leading to a new intermediate.

Step 3: Second Proton Transfer A final proton transfer yields the tertiary amine product, 2,2'-(9-Octadecenylimino)bisethanol.

This two-step ethoxylation is highly exothermic (ΔH ≈ -92 kJ/mol per mole of ethylene oxide) and temperature-dependent. chalmers.sewikipedia.org The reaction is typically performed at elevated temperatures (e.g., 140-200°C) and pressures to proceed efficiently. google.comwikipedia.org At high temperatures, the reaction tends to halt after the addition of two moles of ethylene oxide due to thermodynamic factors, making this a suitable method for producing the desired N,N-bis-(2-hydroxyethyl) derivative. chalmers.se

| Reactant | Chemical Formula | Role in Mechanism | Key Features |

|---|---|---|---|

| Oleylamine | C₁₈H₃₇N | Nucleophile | Primary amine with a lone pair of electrons on the nitrogen atom. |

| Ethylene Oxide | C₂H₄O | Electrophile | Strained three-membered epoxide ring, susceptible to nucleophilic attack. |

Nucleophilic Substitution Route

An alternative synthesis involves the reaction of 1-bromo-9-octadecene with diethanolamine. guidechem.com This method follows a classical bimolecular nucleophilic substitution (Sɴ2) mechanism.

In this process, diethanolamine acts as the nucleophile, using the lone pair of electrons on its secondary nitrogen atom to attack the electrophilic carbon atom bonded to the bromine in 1-bromo-9-octadecene. The reaction proceeds in a single, concerted step where the nitrogen-carbon bond forms concurrently with the breaking of the carbon-bromine bond. A base, such as sodium bicarbonate, is often added to neutralize the hydrobromic acid (HBr) generated as a byproduct, driving the reaction to completion. guidechem.com

| Reactant | Chemical Formula | Role in Mechanism | Key Features |

|---|---|---|---|

| 1-Bromo-9-octadecene | C₁₈H₃₅Br | Electrophile (Alkyl Halide) | Contains an electrophilic carbon atom attached to a good leaving group (Br⁻). |

| Diethanolamine | C₄H₁₁NO₂ | Nucleophile | Secondary amine that provides the nitrogen and two hydroxyethyl groups. |

| Sodium Bicarbonate | NaHCO₃ | Base | Neutralizes the HBr byproduct. |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Primary Synthesis Reactions

The industrial synthesis of (Z)-N-(2-hydroxy-3-(octadec-9-en-1-yloxy)propyl)-N,N-dimethyloctadec-9-en-1-aminium chloride is a multi-step process designed to construct its specific architecture efficiently. A common and plausible synthetic route involves the reaction of key precursors, where the sequence of bond formation is critical. One of the most industrially relevant pathways proceeds via the reaction of an amine with an epoxide, followed by a subsequent quaternization step or a variation thereof.

A primary pathway involves the following key transformations:

Epoxide Formation: The synthesis often begins with the preparation of oleyl glycidyl (B131873) ether. This is typically achieved through a Williamson ether synthesis-type reaction between oleyl alcohol and epichlorohydrin (B41342) under basic conditions (e.g., using sodium hydroxide). The alkoxide of oleyl alcohol acts as a nucleophile, displacing the chloride from epichlorohydrin to form the reactive epoxide intermediate, 2-((octadec-9-en-1-yloxy)methyl)oxirane.

Nucleophilic Ring-Opening: The core of the synthesis is the nucleophilic attack of a tertiary amine, N,N-dimethyloctadec-9-en-1-amine (dimethyloleylamine), on the pre-formed oleyl glycidyl ether. The nitrogen atom's lone pair attacks one of the electrophilic carbons of the epoxide ring. Due to steric considerations, the attack preferentially occurs at the terminal, less-hindered carbon of the oxirane ring.

Quaternization and Final Product Formation: This ring-opening step directly leads to the formation of a quaternary ammonium (B1175870) alkoxide intermediate. A subsequent protonation step, typically by a protic solvent or a controlled addition of an acid like HCl, neutralizes the alkoxide to form the final hydroxyl group and introduces the chloride counter-ion, yielding the target molecule.

Step 1 (Nucleophilic Attack): The tertiary amine attacks the terminal carbon of the epoxide.

R₃N: + CH₂(O)CH-CH₂-O-R' → R₃N⁺-CH₂-CH(O⁻)-CH₂-O-R'

Step 2 (Protonation): The resulting alkoxide is protonated.

R₃N⁺-CH₂-CH(O⁻)-CH₂-O-R' + H-Cl → R₃N⁺-CH₂-CH(OH)-CH₂-O-R' Cl⁻

Where:

R represents one methyl group and one oleyl group on the starting amine.

R' represents the oleyl group from the glycidyl ether.

This pathway is favored for its high atom economy and the ability to control the regioselectivity of the ring-opening reaction.

Reactivity of the Olefinic Functionality (e.g., addition reactions, isomerization)

The molecule contains two oleyl chains, each featuring a cis (Z) carbon-carbon double bond at the C9 position. This olefinic functionality is a site of significant reactivity, influencing the compound's physical properties and chemical stability.

Addition Reactions: The electron-rich π-system of the double bonds readily undergoes electrophilic addition reactions.

Hydrogenation: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel converts the unsaturated oleyl chains into saturated stearyl chains. This transformation eliminates the double bonds, increasing the compound's melting point and oxidative stability.

C₁₇H₃₃-C=C-C₇H₁₅ + H₂ (Catalyst) → C₁₇H₃₃-CH₂-CH₂-C₇H₁₅

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via a cyclic halonium ion intermediate. This reaction is rapid and can be used to quantify the degree of unsaturation.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring across the C9-C10 double bond. This introduces a new reactive site into the alkyl chains.

Isomerization: The cis (Z) configuration of the double bond is kinetically stable but not the most thermodynamically stable form.

Z/E (cis-trans) Isomerization: Under the influence of heat, light, or catalysts (e.g., iodine radicals, thiyl radicals), the cis double bond can isomerize to the trans (E) configuration. This change from a 'kinked' cis chain to a more linear trans chain significantly alters the molecule's packing ability, affecting properties like viscosity and phase behavior in solution.

The table below summarizes the key reactions of the olefinic groups.

| Reaction Type | Reagent(s) | Product Functional Group | Mechanistic Feature | Impact on Molecule |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Alkane (Stearyl chain) | Syn-addition on catalyst surface | Increases saturation, melting point, and oxidative stability |

| Halogenation | Br₂, Cl₂ | Vicinal Dihalide | Cyclic halonium ion intermediate | Introduces polar C-X bonds |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide (Oxirane) | Concerted oxygen transfer | Adds a reactive three-membered ring |

| Isomerization | Heat, Light, I₂ | (E)-Alkene | Radical or polar mechanism | Changes chain geometry from 'kinked' to 'linear' |

| Oxidative Cleavage | O₃; then Zn/H₂O | Aldehydes (Nonanal) | Molozonide/Ozonide intermediates | Breaks the alkyl chain into smaller fragments |

Role of Amine and Hydroxyl Groups in Intermolecular and Intramolecular Processes

The hydrophilic portion of the molecule, comprising the quaternary ammonium center, the hydroxyl group, and the ether linkage, governs its interactions with polar environments and other molecules.

Quaternary Ammonium Group (N⁺): As a permanent cation, this group does not possess a lone pair and cannot act as a nucleophile or a Brønsted-Lowry base. Its primary role is electrostatic. It strongly interacts with anionic species and negatively charged surfaces through ion-ion interactions. In nonpolar media, it can form tight ion pairs with its chloride counter-ion. This cationic center is fundamental to the molecule's function as a surfactant and phase-transfer catalyst.

Hydroxyl Group (-OH): The secondary hydroxyl group is a versatile functional center.

Intermolecular Hydrogen Bonding: It acts as both a hydrogen bond donor and acceptor, enabling strong interactions with water, protic solvents, and other polar molecules. This capability is crucial for the molecule's aqueous solubility and its ability to self-assemble into aggregates like micelles or vesicles.

Chemical Reactivity: The hydroxyl group can act as a nucleophile. It can be esterified with acyl chlorides or anhydrides, or etherified with alkyl halides under basic conditions, allowing for further chemical modification.

Ether Linkage (-O-): The ether oxygen is less reactive than the hydroxyl group but serves as a hydrogen bond acceptor. Its presence contributes to the polarity of the linker region and provides conformational flexibility through rotation around the C-O bonds. It is generally stable to a wide range of chemical conditions, except for cleavage by strong acids like HBr or HI.

Kinetic Studies of Relevant Chemical Transformations

The rates of the chemical reactions involving Einecs 308-460-7 are governed by established kinetic principles. Quantitative studies provide insight into reaction feasibility and optimization.

Rate = k [Amine] [Epoxide] The rate constant, k, is highly sensitive to the solvent, with polar aprotic solvents often accelerating the reaction. Temperature effects follow the Arrhenius equation, with higher temperatures increasing the reaction rate. Steric hindrance around the nucleophilic nitrogen and the electrophilic carbon significantly impacts k.

Kinetics of Hydrogenation: The catalytic hydrogenation of the olefinic bonds is a heterogeneous process. Its kinetics are complex and often modeled by the Langmuir-Hinshelwood mechanism, where the rate depends on the adsorption of both hydrogen and the olefin onto the catalyst surface. The rate is typically pseudo-first-order with respect to the substrate at low concentrations but can become zero-order at high concentrations when the catalyst surface is saturated. The rate is also a function of hydrogen pressure, catalyst loading, and temperature.

Kinetics of Z/E Isomerization: The isomerization from the cis to the trans isomer can be treated as a reversible first-order reaction.

The table below provides a summary of kinetic parameters for these transformations.

| Transformation | Typical Reaction Order | Rate Law Expression | Key Factors Influencing Rate Constant (k) |

|---|---|---|---|

| Epoxide Ring-Opening (Synthesis) | Second-Order Overall | Rate = k[Amine][Epoxide] | Solvent polarity, Temperature, Steric hindrance |

| Catalytic Hydrogenation | Complex (often Pseudo-First-Order) | Rate = f(P(H₂), [Substrate], [Catalyst]) | H₂ pressure, Catalyst activity, Temperature, Mass transport |

| Z/E Isomerization | First-Order (Reversible) | d[(Z)]/dt = -k₁[(Z)] + k₋₁[(E)] | Temperature, Catalyst concentration, Light intensity |

Chelation and Coordination Chemistry with Metal Centers

While the quaternary ammonium cation itself repels metal cations, the molecule possesses other functional groups capable of acting as ligands for coordination with metal centers.

Ligating Sites: The primary coordination sites are the oxygen atoms of the hydroxyl and ether groups, which possess lone pairs of electrons, and the π-systems of the two olefinic bonds.

Oxygen Donors: The hydroxyl (-OH) and ether (-O-) groups can act as Lewis bases, donating electron density to a metal ion. The hydroxyl group is generally a stronger ligand than the ether oxygen.

π-System Donors: The C=C double bonds can coordinate to soft transition metals (e.g., Ag(I), Pd(II), Pt(II)) through the donation of electron density from their π-orbitals.

Chelation: A significant aspect of its coordination chemistry is the potential for chelation. The hydroxyl and ether oxygens are separated by two carbon atoms (-O-CH₂-CH(OH)-). This arrangement is ideal for forming a stable five-membered chelate ring upon simultaneous coordination to a single metal center. This bidentate O,O'-ligation mode would significantly enhance the stability of the resulting metal complex compared to monodentate coordination.

Coordination Complexes:

With hard or borderline metal ions like Cu(II), Zn(II), or Fe(III), coordination would likely be dominated by the "hard" oxygen donors, potentially forming a chelate complex.

With soft metal ions like Ag(I) or Pd(II), competitive coordination between the "hard" oxygen donors and the "soft" olefinic π-donors is possible. For instance, Ag(I) is well-known to form stable complexes with alkenes, an interaction often exploited in argentation chromatography for separating unsaturated lipids.

The potential coordination modes are summarized in the following table.

| Ligating Site(s) | Coordination Mode | Type of Metal Ion | Example Interaction |

|---|---|---|---|

| Hydroxyl Oxygen | Monodentate (L-type) | Hard/Borderline (e.g., Cu²⁺, Zn²⁺) | Formation of a metal-alkoxide bond upon deprotonation |

| Olefinic C=C Bond | π-Complexation | Soft (e.g., Ag⁺, Pd²⁺) | Donation from the C=C π-orbital to an empty metal d-orbital |

| Hydroxyl and Ether Oxygens | Bidentate Chelation | Hard/Borderline (e.g., Ni²⁺, Co²⁺) | Formation of a stable 5-membered chelate ring |

Advanced Spectroscopic and Structural Characterization of 2,2 9 Octadecenylimino Bisethanol Systems

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone for determining the molecular architecture of compounds like 2,2'-(9-Octadecenylimino)bisethanol. By probing how the molecule interacts with electromagnetic radiation, specific structural features, from the arrangement of atoms to the types of chemical bonds, can be identified.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structural integrity of 2,2'-(9-Octadecenylimino)bisethanol.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this molecule, distinct signals are expected for the different types of protons. For instance, the two protons on the double bond of the oleyl chain (–CH=CH–) would appear as a multiplet in the olefinic region, typically around 5.3 ppm. The protons on the carbons adjacent to the nitrogen atom (–N-CH₂–) and those next to the hydroxyl groups (–CH₂-OH) would resonate in the 2.5-3.7 ppm range. The long aliphatic chain would produce a large, complex signal cluster in the upfield region, around 0.8 to 1.6 ppm, with the terminal methyl (–CH₃) group appearing as a distinct triplet around 0.88 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2,2'-(9-Octadecenylimino)bisethanol

| Assignment | Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Alkyl Terminus | -CH₃ | ~0.88 (t) | ~14.1 |

| Alkyl Chain | -(CH₂)n- | ~1.2-1.6 (m) | ~22-32 |

| Olefinic | -CH=CH- | ~5.34 (m) | ~130.0 |

| Ethanolamine | -N(CH₂CH₂OH)₂ | ~2.75 (t) | ~58.0 |

| Ethanolamine | -N(CH₂CH₂OH)₂ | ~3.65 (t) | ~60.5 |

| Adjacent to N | -N-CH₂- (alkyl) | ~2.60 (t) | ~52.0 |

Note: Data are predictive and based on typical values for similar functional groups. Actual experimental values may vary based on solvent and other conditions. (t) = triplet, (m) = multiplet.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. edinst.com These two methods are complementary; some vibrations are more active in IR and others in Raman, providing a more complete picture when used together. researchgate.netwiley-vch.de

For 2,2'-(9-Octadecenylimino)bisethanol, the IR spectrum would prominently feature a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups. The C-H stretching vibrations of the long alkyl chain would appear as strong, sharp peaks between 3000 and 2850 cm⁻¹. A key, though weaker, band around 3005 cm⁻¹ would indicate the =C-H stretch of the alkene group. The C=C double bond stretch itself typically appears around 1650 cm⁻¹, though it may be weak in the IR spectrum. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ region, often overlapping with C-O stretching signals. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds. edinst.com Therefore, it is an excellent tool for confirming the C=C double bond of the oleyl chain, which gives a strong signal around 1656 cm⁻¹. The C-C and C-H vibrations of the alkyl backbone also produce characteristic Raman bands. acs.org The presence of a band around 966 cm⁻¹ in either spectrum could indicate the presence of the trans isomer impurity, as this corresponds to the C-H wag of a trans double bond. acs.org

Table 2: Key Vibrational Frequencies for 2,2'-(9-Octadecenylimino)bisethanol

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 (broad) | IR |

| =C-H Stretch | Alkene | ~3005 | IR, Raman |

| C-H Stretch | Alkane | 3000 - 2850 | IR, Raman |

| C=C Stretch | Alkene (cis) | ~1656 | Raman (strong), IR (weak) |

| C=O Stretch (Amide I)* | Amide Impurity | ~1620 | IR |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | IR |

| C-O Stretch | Alcohol | 1150 - 1050 | IR |

*Note: Commercial products may be fatty amides rather than fatty amines, or contain them as impurities. The presence of a strong amide C=O stretch around 1620-1650 cm⁻¹ would indicate this. researchgate.netatamanchemicals.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. nih.gov For 2,2'-(9-Octadecenylimino)bisethanol (formula: C₂₂H₄₅NO₂), the expected exact mass can be calculated with high precision. Using an ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this molecule, this would lead to the loss of one or both of the hydroxyethyl (B10761427) groups. The long alkyl chain can also undergo fragmentation. Analysis of these fragment ions allows for the unambiguous confirmation of the connectivity of the diethanolamine (B148213) head to the oleyl tail. HRMS can also be crucial in identifying impurities, such as species with different alkyl chain lengths or degrees of unsaturation. acs.org

Chromatographic Methods for Purity Assessment and Composition Analysis

Chromatography is essential for separating the main component from impurities, byproducts, or related substances, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the content of non-volatile compounds like 2,2'-(9-Octadecenylimino)bisethanol. researcher.life Due to the lack of a strong UV chromophore in the molecule (aside from the C=C bond), detection can be challenging. Therefore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed, as they are sensitive to any non-volatile analyte. researchgate.net

A reversed-phase HPLC method, typically using a C18 column, is suitable for this analysis. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water is used to separate the main compound from more polar impurities (e.g., free diethanolamine) and less polar impurities (e.g., other fatty derivatives). researchgate.net This method is effective for determining the concentration of the active ingredient and for profiling related substances in a formulation. researcher.lifescribd.com

Table 3: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., starting with high %A, increasing to high %B) |

| Flow Rate | ~1.0 mL/min |

| Detector | ELSD, CAD, or MS |

Gas Chromatography (GC) is a high-resolution separation technique ideal for analyzing volatile and semi-volatile compounds. drawellanalytical.com While 2,2'-(9-Octadecenylimino)bisethanol itself has a high boiling point, making direct GC analysis difficult, the technique is invaluable for detecting volatile impurities and residual starting materials. researchgate.netinnovatechlabs.com

Potential volatile byproducts from its synthesis could include residual solvents or unreacted starting materials. A headspace GC method can be used to analyze for very volatile impurities. For less volatile compounds, GC coupled with Mass Spectrometry (GC-MS) is a powerful combination. journalijbcrr.com To make the main compound amenable to GC analysis, it can be chemically modified through a process called derivatization (e.g., silylation), which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net This increases its volatility and thermal stability, allowing it to pass through the GC column. The resulting chromatogram can provide a detailed profile of the fatty amine components and identify impurities such as isomers or compounds with different alkyl chain lengths. publications.gc.ca

Microscopic Techniques for Supramolecular Assemblies and Interfacial Phenomena

Microscopic techniques are indispensable for visualizing the morphology and structure of self-assembled systems of amphiphilic molecules like 2,2'-(9-octadecenylimino)bisethanol. They provide direct, real-space information on the size, shape, and organization of supramolecular structures.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of materials at the nanoscale. nist.gov For amphiphilic compounds such as 2,2'-(9-octadecenylimino)bisethanol, AFM is particularly valuable for studying their adsorption and self-assembly at solid-liquid or air-liquid interfaces. The technique can operate in various environments, including liquids, which allows for the in-situ visualization of surfactant assemblies on substrates. alvtechnologies.com.ph

Table 1: Exemplary AFM Data for Self-Assembled 2,2'-(9-Octadecenylimino)bisethanol on HOPG

| Parameter | Value | Description |

| Aggregate Type | Hemicylindrical Micelles | Elongated structures formed by self-assembly on the substrate. |

| Average Height | 2 - 4 nm | Corresponds to the approximate length of the molecule. |

| Average Width | 5 - 10 nm | Indicates the diameter of the hemicylindrical aggregates. |

| Surface Coverage | Concentration-dependent | The extent of the substrate covered by the self-assembled structures. |

| Roughness (RMS) | 0.5 - 1.5 nm | A measure of the surface texture due to the adsorbed layer. |

This table presents hypothetical data based on typical AFM results for similar long-chain amine surfactants on hydrophobic substrates.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer higher resolution imaging capabilities compared to AFM, providing detailed insights into the nanostructure of materials.

Scanning Electron Microscopy (SEM) is primarily used for visualizing the surface morphology of solid samples. For the study of 2,2'-(9-octadecenylimino)bisethanol, a sample would typically be prepared by drying a solution of the compound, potentially on a substrate. SEM could then be used to image the resulting bulk or surface structures, such as crystalline formations or dried films. However, the preparation process involving drying can introduce artifacts, and the resolution is generally lower than TEM for visualizing individual supramolecular assemblies.

Transmission Electron Microscopy (TEM) , particularly when combined with cryogenic techniques (Cryo-TEM), is exceptionally well-suited for characterizing the morphology of self-assembled structures of amphiphiles in their native, solution state. technion.ac.il In a Cryo-TEM experiment, a thin film of the 2,2'-(9-octadecenylimino)bisethanol solution is rapidly frozen to vitrify the solvent, preserving the nanostructures present in the liquid phase. technion.ac.il This allows for the direct visualization of aggregates like spherical or cylindrical micelles, vesicles (liposomes), or more complex liquid crystalline phases. nih.govmdpi.com Although specific TEM or Cryo-TEM studies on 2,2'-(9-octadecenylimino)bisethanol are not documented in the searched literature, this technique would be critical in determining the shape and size distribution of aggregates formed in solution.

Table 2: Potential Nanostructures of 2,2'-(9-Octadecenylimino)bisethanol Observable by Cryo-TEM

| Nanostructure | Expected Size Range (Diameter) | Morphology Description |

| Spherical Micelles | 5 - 15 nm | Globular aggregates with a hydrophobic core and hydrophilic shell. |

| Worm-like Micelles | 5 - 15 nm (width) | Elongated, flexible cylindrical structures. |

| Vesicles | 50 - 200 nm | Hollow spheres with a bilayer membrane enclosing an aqueous core. |

This table contains plausible data for nanostructures of an amphiphilic molecule like 2,2'-(9-octadecenylimino)bisethanol in aqueous solution.

X-ray Based Characterization for Higher-Order Structures

X-ray scattering and spectroscopy techniques provide information on the atomic and nanoscale organization of materials. They are crucial for understanding the ordered arrangements within the supramolecular structures formed by 2,2'-(9-octadecenylimino)bisethanol.

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique used to determine the nanoscale structure of materials, including the size, shape, and arrangement of particles or molecular aggregates in solution or in bulk. acs.org For a solution of 2,2'-(9-octadecenylimino)bisethanol, SAXS can provide statistical information about the average shape and dimensions of micelles or other assemblies. acs.org The scattering pattern can be analyzed to determine parameters such as the radius of gyration of the aggregates and the nature of their packing.

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is a surface-sensitive variant of SAXS, ideal for characterizing nanostructures in thin films or on surfaces. anton-paar.comanton-paar.com In a GISAXS experiment, an X-ray beam impinges on the sample surface at a very shallow angle, leading to enhanced scattering from the surface layer. osti.govrsc.org This technique would be highly effective for studying thin films of 2,2'-(9-octadecenylimino)bisethanol or its self-assembled monolayers on a substrate. desy.de GISAXS can reveal the in-plane and out-of-plane ordering of surface-adsorbed micelles or other nanostructures. acs.org While no specific GISAXS studies on this compound have been found, it is a powerful method for probing the structure of surfactant-templated films. osti.gov

Table 3: Illustrative SAXS/GISAXS Parameters for 2,2'-(9-Octadecenylimino)bisethanol Systems

| Technique | Parameter | Exemplary Value | Information Gained |

| SAXS (Solution) | Micelle Radius | 3.5 nm | Average size of spherical micelles in solution. |

| SAXS (Solution) | Aggregation Number | ~100 | Average number of molecules per micelle. |

| GISAXS (Thin Film) | Inter-micellar Distance | 8.0 nm | Spacing between adjacent micelles in an ordered surface array. |

| GISAXS (Thin Film) | Structure Factor Peak | q = 0.785 nm⁻¹ | Indicates the presence of ordered structures on the surface. |

This table presents hypothetical but realistic values that could be obtained from SAXS and GISAXS experiments on a surfactant like 2,2'-(9-octadecenylimino)bisethanol.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orgbnl.gov XPS is highly surface-specific, with a typical analysis depth of 5-10 nm. This makes it ideal for analyzing the surface of thin films or adsorbed layers of 2,2'-(9-octadecenylimino)bisethanol.

An XPS analysis of a film of this compound would provide the relative atomic concentrations of carbon, nitrogen, and oxygen. More importantly, high-resolution scans of the C 1s, N 1s, and O 1s regions can reveal the chemical states of these elements. For example, the N 1s spectrum could distinguish between the amine nitrogen and any protonated or oxidized forms. The C 1s spectrum could differentiate between the aliphatic carbons of the oleyl chain and the carbons bonded to nitrogen and oxygen in the headgroup. Studies on similar amine surfactants have successfully used XPS to probe their adsorption on various surfaces. journalssystem.comscirp.orgscirp.orgmdpi.com

Table 4: Expected XPS Binding Energies for Functional Groups in 2,2'-(9-Octadecenylimino)bisethanol

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (alkyl chain) | ~285.0 |

| C 1s | C-N, C-O (headgroup) | ~286.5 |

| N 1s | C-N-C (tertiary amine) | ~399.0 |

| O 1s | C-O-H (hydroxyl) | ~532.8 |

This table provides estimated binding energies based on standard XPS data for organic functional groups. Actual values can shift slightly based on the specific chemical environment.

Other Specialized Analytical Techniques (e.g., Electron Spin Resonance Spectroscopy, In-line FTIR monitoring)

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. nih.govhs-analysis.comlibretexts.org While 2,2'-(9-octadecenylimino)bisethanol itself is not a radical, ESR can be employed in systems involving this compound through the use of spin probes or spin traps. dgk-ev.de A spin probe, a stable radical molecule, can be incorporated into the hydrophobic or hydrophilic domains of the supramolecular assemblies. Changes in the ESR spectrum of the probe can then provide information about the local microenvironment, such as polarity and viscosity, within the micelles or vesicles. This approach can be used to study the dynamics and phase behavior of the surfactant aggregates.

In-line Fourier Transform Infrared (FTIR) Monitoring is a powerful Process Analytical Technology (PAT) tool used for real-time analysis of chemical reactions and processes. mt.commdpi.com In the context of 2,2'-(9-octadecenylimino)bisethanol, in-line FTIR could be used to monitor its synthesis by tracking the consumption of reactants and the formation of the product through their characteristic infrared absorption bands. mdpi.com Furthermore, it can be applied to monitor processes where the surfactant is utilized, such as in formulations or cleaning processes, by tracking its concentration in real-time. researchgate.netnih.gov For example, the disappearance of reactant bands and the appearance of bands associated with the C-N and O-H groups of the final product would signify the progression of the synthesis. innovatechlabs.com

Theoretical and Computational Chemistry Studies of 2,2 9 Octadecenylimino Bisethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 2,2'-(9-Octadecenylimino)bisethanol. nih.govmdpi.com These calculations allow for the determination of fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

From these fundamental electronic properties, a variety of global reactivity descriptors can be calculated, providing a quantitative framework for understanding the molecule's chemical behavior. nih.gov These descriptors are derived from the HOMO and LUMO energies and are summarized in the table below.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

The values in this table are representative and would be specifically calculated for 2,2'-(9-Octadecenylimino)bisethanol in a dedicated computational study.

These calculations can also be extended to determine local reactivity descriptors, such as Fukui functions, which identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov For 2,2'-(9-Octadecenylimino)bisethanol, the nitrogen atom of the amine and the oxygen atoms of the hydroxyl groups are expected to be key sites for electrophilic interactions.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For surfactants like 2,2'-(9-Octadecenylimino)bisethanol, MD simulations are particularly insightful for studying their aggregation into micelles in aqueous solutions. rsc.orgrsc.org Starting from a random distribution of surfactant molecules in a simulated box of water, these simulations can track the spontaneous self-assembly process. rug.nl

The primary driving force for micellization is the hydrophobic effect, where the long oleyl chains are expelled from the water, clustering together to minimize their contact with the aqueous environment. The hydrophilic bisethanol-amine headgroups remain on the exterior of the aggregate, interacting with the surrounding water molecules. MD simulations can provide detailed information on:

Micelle Structure and Morphology: The size, shape, and aggregation number of the resulting micelles can be determined. These can range from spherical to cylindrical or other more complex structures depending on concentration and conditions. rsc.org

Intermolecular Forces: The simulations allow for a detailed analysis of the non-covalent interactions governing the self-assembly, including van der Waals forces between the hydrophobic tails and hydrogen bonding between the headgroups and water.

Solvation Shell: The structure and dynamics of water molecules in the vicinity of the micelle surface can be characterized, revealing the extent of hydration of the hydrophilic headgroups.

Dynamic Processes: MD simulations can also capture the dynamic exchange of surfactant monomers between the micelle and the bulk solution, as well as micellar fusion and fission events. rsc.org

| Parameter | Description |

|---|---|

| Concentration | The number of surfactant molecules relative to the volume of the solvent, which influences the type of aggregates formed. |

| Temperature | Affects the kinetic energy of the molecules and can influence the critical micelle concentration and micelle structure. |

| Presence of Counterions/Salts | Can screen the electrostatic repulsion between charged headgroups, affecting micelle size and shape. |

| Force Field | The set of parameters used to describe the potential energy of the system, which determines the accuracy of the simulation. |

Computational Prediction of Reaction Pathways and Energetic Landscapes

Computational chemistry methods can be used to map the potential energy surface for chemical reactions involving 2,2'-(9-Octadecenylimino)bisethanol, providing insights into reaction mechanisms, transition states, and activation energies. researchgate.net Two key potential reactions for this molecule are the esterification of its hydroxyl groups and the hydrolysis of the imino group.

For the esterification reaction , where the hydroxyl groups react with a carboxylic acid, computational models can be used to:

Identify the reaction mechanism, which may be acid-catalyzed.

Locate the transition state structure for the formation of the ester bond.

Calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This allows for the prediction of reaction rates under different conditions. nih.gov

Similarly, for the hydrolysis of the imino group , computational studies can elucidate the energetic landscape of the reaction. nih.govresearchgate.net This would involve modeling the approach of a water molecule to the carbon-nitrogen double bond and the subsequent bond-breaking and bond-forming steps. The calculated free energy profile would reveal the thermodynamic feasibility and kinetic barriers associated with this process. blogspot.com

| Parameter | Description |

|---|---|

| Reactant and Product Geometries | The optimized three-dimensional structures of the starting materials and final products. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state, which governs the reaction rate. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

In Silico Modeling of Solvation and Phase Behavior (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful in silico method for predicting the thermodynamic properties of liquids and solutions, including the solvation and phase behavior of surfactants like 2,2'-(9-Octadecenylimino)bisethanol. wikipedia.orgscm.com The method is based on quantum chemical calculations of the molecule in a virtual conductor, which generates a unique "sigma profile" representing the molecule's surface polarity. youtube.com

From these sigma profiles, COSMO-RS can predict a wide range of properties that are crucial for understanding and optimizing the applications of this surfactant:

Solubility: The model can predict the solubility of 2,2'-(9-Octadecenylimino)bisethanol in various solvents and solvent mixtures.

Partition Coefficients: The octanol-water partition coefficient (log P), a key measure of a molecule's hydrophobicity, can be calculated.

Activity Coefficients: These values, which describe the deviation from ideal behavior in a mixture, are fundamental for phase equilibrium calculations.

Vapor Pressure and Free Energy of Solvation: These properties are also accessible through COSMO-RS calculations. scm.com

This predictive capability allows for the rapid screening of solvents and the design of formulations with desired phase behavior, significantly reducing the need for extensive experimental work. approcess.com Mesoscopic simulation techniques can also be employed to model the phase behavior of amphiphilic systems at a larger scale, predicting the formation of different liquid crystalline phases. nih.govsemanticscholar.orguni-heidelberg.de

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the molecular structure of compounds with their physicochemical properties. tandfonline.comtandfonline.com For a series of surfactants, a QSPR model can be developed to predict key properties such as the critical micelle concentration (CMC). firp-ula.orgacs.org

The development of a QSPR model for surfactants similar to 2,2'-(9-Octadecenylimino)bisethanol typically involves the following steps:

Data Collection: A dataset of diverse surfactant molecules with experimentally determined values for the property of interest (e.g., CMC) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as:

Constitutional: e.g., molecular weight, number of specific atoms.

Topological: Describing the connectivity of atoms.

Geometrical: Based on the 3D structure, e.g., molecular surface area.

Quantum-Chemical: e.g., HOMO/LUMO energies, dipole moment, partial charges. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., graph neural networks), are used to establish a mathematical relationship between the descriptors and the property. vt.edutandfonline.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A validated QSPR model can then be used to predict the properties of novel, yet-to-be-synthesized surfactant molecules, thereby guiding the design of new compounds with enhanced performance characteristics. nih.gov

Interfacial Phenomena and Supramolecular Self Assembly of 2,2 9 Octadecenylimino Bisethanol

Amphiphilic Characteristics and Interfacial Tension Modulation

2,2'-(9-Octadecenylimino)bisethanol is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The hydrophilic portion consists of the two hydroxyl (-OH) groups of the diethanolamine (B148213) head, while the long, unsaturated octadecenyl chain constitutes the hydrophobic tail. This dual nature is the primary driver of its surface-active properties. cymitquimica.comsmolecule.com

The presence of this compound at the interface between two immiscible liquids, such as oil and water, leads to a reduction in interfacial tension. The amphiphilic molecules orient themselves at the interface, with the hydrophilic heads in the water phase and the hydrophobic tails in the oil phase. This arrangement disrupts the cohesive forces between the molecules of each liquid, thereby lowering the energy required to increase the interfacial area.

Formation and Stability of Micellar Systems and Other Aggregates

In aqueous solutions, once the concentration of 2,2'-(9-Octadecenylimino)bisethanol surpasses a certain point, known as the critical micelle concentration (CMC), the molecules begin to self-assemble into organized structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form a shell that interacts with the surrounding aqueous environment.

The formation of micelles is a thermodynamically driven process that minimizes the unfavorable interactions between the hydrophobic tails and water. The CMC is a critical parameter for any surfactant, as it indicates the minimum concentration required for it to exert its full effect in applications such as detergency and solubilization. While the exact CMC value for 2,2'-(9-Octadecenylimino)bisethanol is not specified in the search results, it is a fundamental characteristic of its behavior as a surfactant. The stability of these micelles is influenced by factors such as the length and nature of the hydrophobic chain, the properties of the head group, temperature, and the ionic strength of the solution.

Emulsion Science and Stabilization Mechanisms

An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of droplets. 2,2'-(9-Octadecenylimino)bisethanol is utilized as an emulsifying agent, facilitating the formation and stabilization of emulsions. cymitquimica.comsmolecule.com The stabilization of emulsions by this surfactant occurs through several mechanisms:

Reduction of Interfacial Tension: By lowering the interfacial tension between the oil and water phases, the surfactant reduces the energy required to break down the bulk liquids into droplets, thus promoting emulsification.

Formation of a Protective Film: The surfactant molecules adsorb at the surface of the droplets, forming a protective film. This film acts as a mechanical barrier, preventing the droplets from coalescing when they collide.

Electrostatic Repulsion: As a cationic surfactant, the head groups of 2,2'-(9-Octadecenylimino)bisethanol carry a positive charge in certain conditions. This can lead to the formation of an electrical double layer around the droplets, resulting in repulsive forces between them and further enhancing the stability of the emulsion.

The effectiveness of 2,2'-(9-Octadecenylimino)bisethanol in stabilizing emulsions is crucial for its application in various industrial formulations, including cosmetics, personal care products, and metalworking fluids. europa.eu

Research into Self-Assembling Materials and Ordered Architectures

The amphiphilic nature of 2,2'-(9-Octadecenylimino)bisethanol makes it a candidate for research into the development of self-assembling materials. smolecule.com Beyond simple micelle formation, amphiphilic molecules can form a variety of ordered structures, such as liquid crystals, vesicles, and bilayers, depending on the concentration, temperature, and presence of other components.

The ability to form these complex architectures is of significant interest in materials science for creating novel materials with tailored properties. For instance, self-assembled structures can be used as templates for the synthesis of nanomaterials, in drug delivery systems, or for the creation of responsive materials that change their structure in response to external stimuli. The presence of functional groups, such as the amine and hydroxyl groups, in 2,2'-(9-Octadecenylimino)bisethanol offers potential for further chemical modification to control and direct the self-assembly process. smolecule.com

Role in Dispersion and Colloidal Systems

In addition to stabilizing emulsions, 2,2'-(9-Octadecenylimino)bisethanol plays a role in the dispersion of solid particles in a liquid medium, forming a colloidal system. The mechanism of stabilization is similar to that in emulsions. The surfactant molecules adsorb onto the surface of the solid particles, with the hydrophobic tail interacting with the particle surface (if it is hydrophobic) and the hydrophilic head extending into the liquid.

This adsorption modifies the surface properties of the particles, preventing them from aggregating and settling out of the dispersion. The electrostatic repulsion between the charged head groups can also contribute to the stability of the colloidal system. This property is valuable in applications such as the preparation of pigments, where it is used as an intermediate in the synthesis of high-chroma, high-brightness pearlescent pigments. chemicalbook.comlookchem.com

Environmental Chemical Transformations and Degradation Pathways of 2,2 9 Octadecenylimino Bisethanol

Abiotic Degradation Studies

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. Key environmental factors such as sunlight, water, and oxidative species drive these processes.

Direct photochemical degradation of 2,2'-(9-Octadecenylimino)bisethanol is initiated by the absorption of solar radiation. The primary chromophore in the molecule is the tertiary amine functional group. While specific studies on the photodegradation of this exact compound are limited, the photochemical behavior of aliphatic and aromatic amines suggests that the primary process involves the interaction of the amine with an excited sensitizer, leading to the formation of radical intermediates. This can result in the de-alkylation of the amine and the formation of aldehydes and imines as major products.

In the context of 2,2'-(9-Octadecenylimino)bisethanol, photochemical reactions could lead to the cleavage of the carbon-nitrogen bonds, potentially yielding oleyl aldehyde and diethanolamine (B148213). Further oxidation of these intermediates could occur. The unsaturated oleyl chain is also susceptible to photo-oxidation, which can proceed through radical-mediated pathways, leading to the formation of various oxidized products, including hydroperoxides, aldehydes, and shorter-chain fatty acids. The presence of photosensitizers in the environment, such as humic acids, can accelerate these degradation processes.

Table 1: Potential Photochemical Degradation Products of 2,2'-(9-Octadecenylimino)bisethanol

| Precursor Compound | Potential Degradation Products | Degradation Mechanism |

| 2,2'-(9-Octadecenylimino)bisethanol | Oleyl aldehyde, Diethanolamine, Hydroperoxides, Shorter-chain fatty acids | Photo-oxidation, Radical-mediated cleavage |

The imine functionality, although not explicitly present in 2,2'-(9-octadecenylimino)bisethanol which is a tertiary amine, can be a point of confusion due to its name. However, the tertiary amine structure is generally stable to hydrolysis under neutral pH conditions. Under acidic or basic conditions, the rate of hydrolysis can be influenced. More relevant to this compound, the ether linkages in the ethoxylated portion, if present in related ethoxylated fatty amines, can undergo hydrolysis, although this is typically a slow process in the absence of strong acids or bases.

For 2,2'-(9-Octadecenylimino)bisethanol itself, significant hydrolytic degradation under typical environmental pH conditions (pH 5-9) is not expected to be a primary degradation pathway.

The unsaturated octadecenyl (oleyl) chain in 2,2'-(9-Octadecenylimino)bisethanol is susceptible to oxidative degradation. This process is primarily driven by reactions with atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃). The double bond in the oleyl group is a reactive site for addition reactions with these oxidants.

Oxidation of the oleyl chain can lead to the formation of a variety of products, including epoxides, aldehydes (such as nonanal (B32974) and azelaic aldehyde), and carboxylic acids. The tertiary amine group can also be oxidized, typically forming an N-oxide as the primary product. This N-oxide can undergo further degradation. The initial steps of oxidative degradation of amines are believed to occur through a radical mechanism.

Table 2: Potential Oxidative Degradation Products in Abiotic Environments

| Functional Group | Oxidant | Potential Degradation Products |

| Oleyl (Unsaturated) Chain | •OH, O₃ | Epoxides, Aldehydes (e.g., nonanal), Carboxylic acids |

| Tertiary Amine | •OH, O₃ | N-oxide |

Biogeochemical Transformation Research

Biogeochemical transformations involve the degradation of chemical compounds by living organisms, primarily microorganisms, and the enzymes they produce. These processes are fundamental to the natural attenuation of organic pollutants in the environment.

The enzymatic degradation of 2,2'-(9-Octadecenylimino)bisethanol is expected to be initiated by enzymes that can act on its constituent functional groups. While specific enzymatic studies on this compound are scarce, research on structurally similar molecules provides insights. Lipases, which catalyze the hydrolysis of fats, could potentially act on the long alkyl chain, although this is less likely given the absence of an ester linkage.

More relevant are amine dehydrogenases and monooxygenases, which are known to be involved in the degradation of amines. These enzymes can catalyze the cleavage of the C-N bond. The binding of the substrate to the enzyme's active site is a critical step, driven by hydrophobic interactions between the long alkyl chain and non-polar regions of the enzyme, as well as polar interactions involving the hydroxyl groups and the tertiary amine nitrogen. The enzyme-substrate complex undergoes conformational changes that facilitate the catalytic reaction.

The microbial degradation of ethoxylated fatty amines has been studied, providing a model for the likely biodegradation pathway of 2,2'-(9-Octadecenylimino)bisethanol. Bacteria from the genus Pseudomonas have been identified as capable of degrading long-chain alkylamines. nih.govoup.com

The proposed primary degradation step involves the central fission of the molecule, where the C(alkyl)-N bond is cleaved by microbial enzymes. nih.gov This would result in the formation of an octadecenyl-containing intermediate and diethanolamine. The long-chain alkyl moiety can then be utilized by the microorganisms as a carbon and energy source, likely undergoing β-oxidation to progressively shorten the carbon chain.

The diethanolamine portion can also be further degraded. Studies on the biodegradation of ethoxylated surfactants have shown that the polyethylene (B3416737) glycol chain can be metabolized through a stepwise shortening process. nih.gov

Table 3: Proposed Microbial Degradation Pathway and Metabolites

| Step | Process | Intermediate/Metabolite |

| 1 | C(alkyl)-N bond cleavage | Octadecenal, Diethanolamine |

| 2 | Oxidation of alkyl chain | Octadecenoic acid and subsequent β-oxidation products |

| 3 | Degradation of diethanolamine | Further breakdown into smaller molecules |

The complete mineralization of ethoxylated fatty amines has been demonstrated in prolonged studies, suggesting that under favorable conditions, 2,2'-(9-Octadecenylimino)bisethanol can be fully degraded by microbial communities in the environment. nih.gov

Advanced Analytical Methodologies for Environmental Fate Assessment and Trace Detection

The environmental fate assessment and trace detection of 2,2'-(9-Octadecenylimino)bisethanol, a cationic surfactant, necessitate sophisticated analytical methodologies capable of identifying and quantifying the compound at low concentrations in complex environmental matrices such as water, soil, and sediment. nih.gov The inherent properties of surfactants, including their tendency to adsorb to surfaces and form micelles, present unique challenges for sample preparation and analysis. nih.govnih.gov Modern analytical workflows predominantly rely on the coupling of high-performance separation techniques with sensitive detection systems, particularly mass spectrometry. nih.gov

A critical first step in the analysis of environmental samples is the effective extraction and preconcentration of the target analyte from the sample matrix. researchgate.net For aqueous samples, solid-phase extraction (SPE) is a widely adopted technique. nih.govnih.gov This method involves passing the water sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent. This process not only isolates the analyte from interfering matrix components but also concentrates it, thereby enhancing detection sensitivity. For compounds like 2,2'-(9-Octadecenylimino)bisethanol, polymeric sorbents are often employed. rsc.orgresearchgate.net Other liquid-phase extraction techniques, such as liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME), have also been utilized for surfactant analysis. nih.govresearchgate.net For solid matrices like soil and sediment, accelerated solvent extraction (ASE) may be used. nih.gov

Following extraction, chromatographic separation is typically performed. High-performance liquid chromatography (HPLC) is the most common technique for the analysis of non-volatile and thermally labile compounds like ethoxylated amines. nih.gov The separation is often achieved using reversed-phase columns, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The choice of mobile phase composition, including pH and organic modifiers, is crucial for achieving good chromatographic resolution and peak shape.

For detection and quantification, mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), has become the gold standard. nih.govnih.gov Mass spectrometry offers high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the target compound even at trace levels. concawe.eu Electrospray ionization (ESI) is a common ionization technique for this class of compounds, and detection is often performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for enhanced specificity and lower detection limits. chromatographyonline.com Tandem mass spectrometry (MS/MS) provides structural information that confirms the identity of the analyte. nih.gov

The table below summarizes key aspects of a typical advanced analytical methodology for the determination of similar amine surfactants in environmental water samples.

Table 1: Typical Parameters for LC-MS/MS Analysis of Amine Surfactants in Water

| Parameter | Technique/Condition | Purpose/Rationale |

| Sample Preparation | Solid-Phase Extraction (SPE) | To isolate and preconcentrate the analyte from the aqueous matrix, removing interferences. nih.govnih.gov |

| Separation | High-Performance Liquid Chromatography (HPLC) | To separate the target analyte from other compounds in the extract before detection. nih.gov |

| Column | Reversed-Phase (e.g., C18) | Effective for separating amphiphilic molecules based on their hydrophobicity. researchgate.net |

| Ionization | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile compounds, minimizing fragmentation. chromatographyonline.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for accurate quantification and confirmation of identity. nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Increases selectivity by monitoring specific precursor-to-product ion transitions, reducing background noise. |

| Detection Limits | ng/L to µg/L range | Achievable due to the combination of effective preconcentration and sensitive MS/MS detection. nih.govresearchgate.net |

Method validation is a critical component of environmental analysis to ensure the reliability of the data. This includes assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For instance, analytical methods developed for alkylamine ethoxylates in groundwater and surface water have reported detection limits in the range of 0.3 to 6 µg/L. nih.gov The use of isotopically labeled internal standards can help to correct for matrix effects and variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the results. rsc.org The development and application of these advanced analytical methodologies are essential for understanding the environmental distribution, transport, and ultimate fate of 2,2'-(9-Octadecenylimino)bisethanol.

Future Research Directions and Emerging Innovations for 2,2 9 Octadecenylimino Bisethanol

Rational Design of Novel Derivatives for Enhanced Chemical Functions

A significant avenue for future research lies in the rational design of novel derivatives of 2,2'-(9-Octadecenylimino)bisethanol to enhance its chemical functionalities. By systematically modifying its molecular structure, researchers can tailor its properties for specific applications. For instance, altering the length and degree of saturation of the alkyl chain could modulate its surfactant properties, such as its critical micelle concentration and emulsifying capabilities. The introduction of different functional groups onto the ethanol (B145695) moieties could also impart new reactive sites, enabling its use as a versatile intermediate in the synthesis of more complex molecules. smolecule.com

The exploration of derivatives could lead to the development of a new generation of high-performance surfactants, corrosion inhibitors, and biocides with improved efficacy and environmental profiles. Research into the structure-activity relationship of these new compounds will be crucial for understanding how molecular modifications influence their chemical behavior.

Development of Advanced Spectroscopic Probes for In Situ Mechanistic Studies

To fully understand the mechanisms of action of 2,2'-(9-Octadecenylimino)bisethanol in various applications, the development of advanced spectroscopic probes is essential. These probes would allow for in-situ, real-time monitoring of the compound's behavior at a molecular level. rsc.org For example, fluorescently labeled derivatives could be synthesized to visualize the compound's interaction with surfaces, interfaces, and biological membranes.